molecular formula C18H19N5O3S2 B2890122 N-(3-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223827-45-9

N-(3-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2890122
CAS No.: 1223827-45-9
M. Wt: 417.5
InChI Key: IJJNIGBVKXUXPB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused bicyclic system comprising a thiazole ring (five-membered, sulfur- and nitrogen-containing) and a pyrimidine ring (six-membered, nitrogen-containing). Key structural features include:

  • Thiomorpholin-4-yl group at position 2 of the thiazolo-pyrimidine core, introducing a saturated six-membered ring with sulfur and nitrogen atoms. This group enhances solubility and modulates electronic properties.
  • 3-Methoxyphenyl acetamide at position 6, contributing hydrogen-bonding capacity via the acetamide linker and influencing lipophilicity through the methoxy-substituted aromatic ring.
  • 7-Oxo group on the pyrimidine ring, which may participate in tautomerism or act as a hydrogen-bond acceptor.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-26-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-27-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJNIGBVKXUXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of thiazole-based compounds often involves multi-step processes including heterocyclization and functional group modifications. The compound is derived from a thiazolo-pyrimidine framework, which has been shown to exhibit various pharmacological properties. Recent methodologies have focused on optimizing yields and enhancing biological activity through structural modifications .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
5d37.957.8S. aureus
5g45.070.0E. coli
5k50.080.0P. aeruginosa

These findings suggest that the thiazole ring contributes significantly to the antibacterial potency of the compounds .

Antioxidant Activity

In addition to antimicrobial properties, thiazole derivatives have been evaluated for their antioxidant capabilities. The presence of electron-withdrawing groups has been linked to enhanced antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .

Table 2: Antioxidant Activity of Selected Compounds

CompoundIC50 (µg/mL)Mechanism of Action
6(c)10Scavenging free radicals
9(c)15Inhibition of lipid peroxidation

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors for enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
  • DNA Interaction : Some compounds exhibit the ability to intercalate into DNA, disrupting replication processes in bacteria.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help in reducing oxidative damage by neutralizing ROS.

Case Studies

A study conducted on a series of thiazole derivatives indicated that modifications at specific positions led to enhanced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings emphasize the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents (Positions) Key Functional Groups
Target Compound Thiazolo[4,5-d]pyrimidine 2-Thiomorpholin-4-yl, 6-(3-methoxyphenyl acetamide) 7-Oxo, thiomorpholine, methoxyacetamide
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl (C5), methyl (C7), phenyl carboxamide 3-Oxo, methyl, carboxamide
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(Trimethoxybenzylidene), ethyl ester (C6) 3-Oxo, ester, benzylidene
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Pyrimidine-thioacetamide 4-Chlorophenyl, cyano (C5), quinoxaline acetamide Thioether, chloro, cyano, hydroxy
Thiazolidin-4-one derivatives (e.g., 9(I)) Thiazolidinone 4-Methoxyphenyl, benzimidazole 4-Oxo, chloro, methoxy
Key Findings from Comparative Analysis

Core Structure Variations: The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine (e.g., ) in ring fusion positions, altering electronic distribution and steric accessibility .

Substituent Effects: Thiomorpholin-4-yl (target compound) vs. 3-Methoxyphenyl acetamide (target) vs. Ethyl ester () vs. acetamide: Esters are metabolically labile, whereas acetamides exhibit greater stability in vivo .

Synthetic Routes :

  • The target compound’s synthesis likely involves cyclocondensation of thiomorpholine with a thiazolo-pyrimidine precursor, analogous to methods in and .
  • Trimethoxybenzylidene derivatives () require condensation with aldehydes under acidic conditions, a step absent in the target compound’s synthesis .

Biological Implications :

  • 7-Oxo group (target) and 3-oxo group () may act as hydrogen-bond acceptors, critical for enzyme inhibition.
  • Thioether linkages () and azo groups () introduce redox-sensitive moieties, differing from the target’s stable thiomorpholine .

Table 2: Hypothetical Physicochemical and Bioactivity Comparison

Property / Activity Target Compound Compound Compound
Molecular Weight ~450 g/mol ~550 g/mol ~420 g/mol
LogP (Predicted) 2.8 3.5 2.5
Water Solubility Moderate (thiomorpholine) Low (ester, benzylidene) Low (carboxamide)
Enzymatic Inhibition (IC50)* 50 nM (hypothetical) >500 nM (ester hydrolysis) 200 nM (rigid carboxamide)

*Hypothetical values based on structural analogs.

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